molecular formula C23H19FN2S B2984992 2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole CAS No. 1206989-86-7

2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole

Cat. No.: B2984992
CAS No.: 1206989-86-7
M. Wt: 374.48
InChI Key: VUQXBAZDUDSLKM-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with various functional groups

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary target, the mode of action is difficult to determine. The presence of a fluorobenzyl group and an imidazole ring in the compound suggests potential interactions with aromatic amino acids in protein targets, possibly through pi stacking or hydrogen bonding .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may interact with pathways involving aromatic amino acids or pathways that are sensitive to changes in redox state .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s structure suggests it may be lipophilic, which could influence its absorption and distribution. The presence of a sulfur atom could also make the compound a substrate for phase II metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by oxidative conditions due to the presence of a sulfur atom .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Research into imidazole derivatives and similar compounds is ongoing, and these compounds have potential applications in various fields, including medicine and agriculture . Further studies could explore the properties and potential uses of this specific compound.

Preparation Methods

The synthesis of 2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

Comparison with Similar Compounds

2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-fluorobenzylthio group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c1-17-7-13-21(14-8-17)26-22(19-5-3-2-4-6-19)15-25-23(26)27-16-18-9-11-20(24)12-10-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQXBAZDUDSLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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